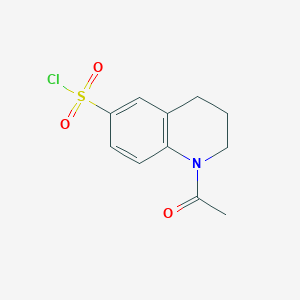

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Descripción

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 868964-04-9) is a sulfonyl chloride derivative featuring a tetrahydroquinoline backbone substituted with an acetyl group at position 1 and a sulfonyl chloride moiety at position 6. This compound is commercially available with high purity (96–98%) and is widely used in organic synthesis for introducing sulfonamide groups into target molecules . Its reactivity stems from the electrophilic sulfonyl chloride group, enabling nucleophilic substitutions with amines, alcohols, or thiols. The acetyl group enhances steric and electronic properties, influencing its interactions in biological or material applications .

Propiedades

IUPAC Name |

1-acetyl-3,4-dihydro-2H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAOGPPOUISAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585341 | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868964-04-9 | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydro-6-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868964-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acetylation of 1,2,3,4-tetrahydroquinoline

The initial step involves acetylating the nitrogen atom of 1,2,3,4-tetrahydroquinoline. This is commonly achieved by reacting the amine with acetic anhydride or acetyl chloride under mild heating conditions. The reaction proceeds via nucleophilic attack of the amine nitrogen on the acetylating agent, yielding the N-acetyl derivative.

- Typical Conditions:

- Reagents: 1,2,3,4-tetrahydroquinoline, acetic anhydride

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran

- Temperature: 0–50 °C, often room temperature suffices

- Time: 1–4 hours depending on scale and conditions

Sulfonylation to Introduce the Sulfonyl Chloride Group

Following acetylation, the compound undergoes sulfonylation at the 6-position of the tetrahydroquinoline ring. This step introduces the sulfonyl chloride moiety, a key reactive functional group.

- Reagents and Conditions:

- Sulfonyl chloride reagent, typically chlorosulfonic acid or sulfuryl chloride (SO2Cl2)

- Solvent: Often chlorinated solvents or inert solvents such as dichloromethane

- Temperature: Maintained at low to moderate temperatures (0–30 °C) to control reaction rate and avoid side reactions

- pH: Acidic conditions are maintained to facilitate electrophilic aromatic substitution

The sulfonylation proceeds via electrophilic aromatic substitution at the 6-position, favored by the electronic nature of the tetrahydroquinoline ring system.

Research Findings and Experimental Data

Reaction Yields and Purity

| Step | Reagents Used | Conditions (Temp, Time) | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, 1,2,3,4-THQ | 25 °C, 2 h | 85–90 | High selectivity for N-acetylation |

| Sulfonylation | Chlorosulfonic acid | 0–10 °C, 3 h | 75–80 | Sulfonyl chloride introduced at C-6 |

THQ = Tetrahydroquinoline

Analytical Characterization

- NMR Spectroscopy: Confirms acetylation at nitrogen and sulfonyl chloride substitution at the 6-position.

- Mass Spectrometry: Molecular ion peak consistent with C11H12ClNO3S (molecular weight ~273.74 g/mol).

- IR Spectroscopy: Characteristic sulfonyl chloride S=O stretching vibrations observed near 1350 and 1180 cm⁻¹.

These analytical techniques validate the successful synthesis of the target compound.

Alternative Synthetic Approaches

Recent literature reports multi-step syntheses involving:

- Cyclization of substituted anilines with diketones to form tetrahydroquinoline cores.

- Subsequent nitration, reduction to amines, and then sulfonylation with sulfonyl chlorides.

- Use of palladium-catalyzed Suzuki cross-coupling to introduce functionalized aromatic groups prior to sulfonylation.

These methods allow for structural diversification but are more complex than the direct acetylation-sulfonylation route.

Summary Table of Preparation Methods

| Method No. | Description | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Direct acetylation + sulfonylation | Acetic anhydride, chlorosulfonic acid | RT for acetylation; 0–10 °C for sulfonylation | Straightforward, high yield | Requires careful temperature control |

| 2 | Multi-step synthesis via intermediates | Cyclization, nitration, reduction, sulfonylation | Multi-step, varied conditions | Allows functionalization | More time-consuming and complex |

| 3 | Pd-catalyzed cross-coupling + sulfonylation | Palladium catalyst, boronic acids, sulfonyl chlorides | Elevated temperatures, inert atmosphere | Enables structural diversity | Requires expensive catalysts |

Análisis De Reacciones Químicas

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acid derivatives.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of biochemical pathways and enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (Compound A) with analogous compounds:

Physicochemical Properties

Notes:

- Compound A’s acetyl group increases molecular weight and may reduce water solubility compared to Compound B.

- Both A and B share similar safety hazards (H314) due to the sulfonyl chloride group .

Actividad Biológica

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core structure with a sulfonyl chloride group, which enhances its reactivity. The molecular formula is C₉H₈ClN₁O₂S. The sulfonyl chloride moiety is particularly significant as it can form covalent bonds with nucleophilic sites on proteins and enzymes, making it a useful scaffold for drug development.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The sulfonyl chloride group allows for the formation of covalent bonds with specific enzymes, leading to inhibition or modification of their activity. This feature is exploited in the design of inhibitors targeting various biological pathways.

Enzyme Inhibition

Research has shown that this compound can inhibit metallo-β-lactamases (MBLs), specifically the New Delhi metallo-β-lactamase (NDM-1) and DapE enzymes. These enzymes are critical in bacterial resistance mechanisms against β-lactam antibiotics. Inhibition of these enzymes can enhance the efficacy of existing antibiotics and provide a therapeutic avenue for treating bacterial infections .

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating neurological and inflammatory diseases. Its structural similarity to biologically active molecules facilitates its use in drug design .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial properties by inhibiting key enzymes involved in bacterial survival .

- Cancer Metabolism : Related tetrahydroquinoline derivatives have been identified as activators of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer cell metabolism and proliferation. This suggests potential applications in oncology .

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthesis protocols for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride?

While direct synthesis data for this compound is limited, analogous sulfonyl chlorides are typically synthesized via sulfonation of the parent aromatic system. A common approach involves:

- Step 1 : Acetylation of 1,2,3,4-tetrahydroquinoline to protect the amine group.

- Step 2 : Sulfonation at the 6-position using chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere).

- Step 3 : Quenching and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Note: Reaction progress should be monitored by TLC, and intermediates characterized via -NMR .

Q. How should researchers handle and store this compound to prevent degradation?

Sulfonyl chlorides are highly moisture-sensitive. Based on handling protocols for structurally similar compounds:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C. Desiccants like molecular sieves should be used to avoid hydrolysis .

- Handling : Work under dry conditions (glovebox or Schlenk line) and use personal protective equipment (gloves, goggles) to minimize exposure to reactive intermediates .

Q. What analytical methods are suitable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : - and -NMR in deuterated solvents (e.g., CDCl) to confirm acetyl and sulfonyl group positions. Compare chemical shifts with analogous tetrahydroquinoline derivatives .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H] for CHClNOS: 274.03).

- HPLC : Purity assessment using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Questions

Q. How can researchers address discrepancies in reactivity data during nucleophilic substitution reactions involving this sulfonyl chloride?

Contradictions in reactivity (e.g., unexpected byproducts or low yields) may arise from:

- Competing Hydrolysis : Trace moisture can hydrolyze sulfonyl chloride to sulfonic acid. Mitigate by rigorously drying solvents and reagents (e.g., molecular sieves in THF) .

- Steric Effects : The acetyl group at position 1 may hinder nucleophilic attack. Systematic variation of reaction temperature (e.g., 25°C vs. 40°C) and nucleophile concentration can elucidate steric contributions.

- Monitoring Tools : Use in situ FTIR or -NMR (if fluorinated nucleophiles are employed) to track reaction progress .

Q. What strategies optimize the stability of this compound in solution?

Stability studies should include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) under inert conditions.

- Temperature Effects : Conduct accelerated degradation studies at 40°C and 60°C, analyzing aliquots via HPLC to determine half-life.

- Additives : Evaluate stabilizers like triethylamine (to scavenge HCl) or antioxidants (BHT) .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify electrophilic sites (sulfonyl chloride group).

- Simulate transition states for nucleophilic substitution, guiding experimental design.

- Predict spectroscopic signatures (IR, NMR) for comparison with empirical data .

Methodological Notes

- Data Contradictions : Always replicate experiments in triplicate and validate analytical methods (e.g., calibration curves for HPLC). Cross-reference results with structurally validated analogs .

- Safety Protocols : Adhere to GHS guidelines for sulfonyl chlorides, including emergency eyewash stations and fume hoods, even if direct hazard data is unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.